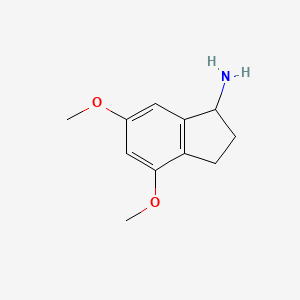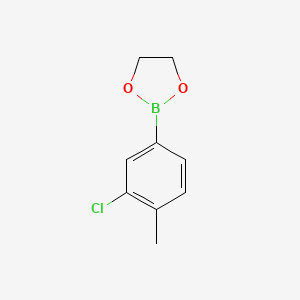
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a chlorine and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
化学反応の分析
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.
科学的研究の応用
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.
類似化合物との比較
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine and methyl group, leading to different electronic properties and reactivity.
2-(4-Bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a chlorine, which affects its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions.
特性
CAS番号 |
918820-93-6 |
|---|---|
分子式 |
C9H10BClO2 |
分子量 |
196.44 g/mol |
IUPAC名 |
2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3 |
InChIキー |
ZRFWERVVCSMFAR-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC(=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


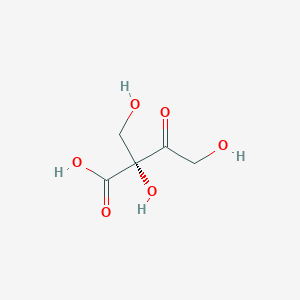
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
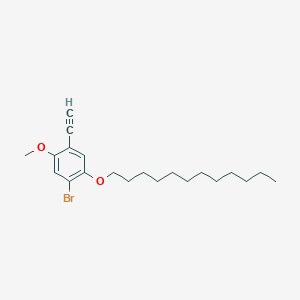
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
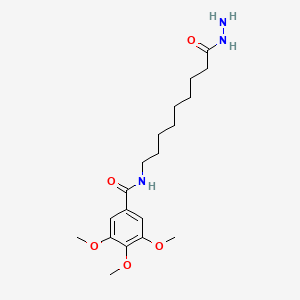
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)

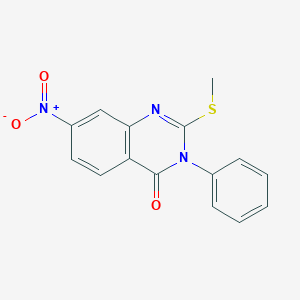
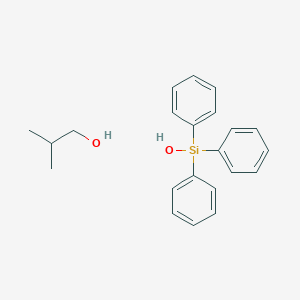
![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
